1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one
CAS No.: 1227068-65-6
Cat. No.: VC2688491
Molecular Formula: C12H20BNO3
Molecular Weight: 237.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227068-65-6 |
|---|---|
| Molecular Formula | C12H20BNO3 |
| Molecular Weight | 237.11 g/mol |
| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridin-6-one |
| Standard InChI | InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h8H,6-7H2,1-5H3 |
| Standard InChI Key | RLIXDLNCOUHPFA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(CC2)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(CC2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one belongs to the class of organoboron compounds, specifically boronic acid pinacol esters. Its molecular structure comprises a partially saturated pyridinone ring with a boronic acid pinacol ester (dioxaborolane) substituent at the 4-position. The compound is characterized by several key identifiers as presented in Table 1.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C12H20BNO3 |
| Average Mass | 237.108 g/mol |
| Monoisotopic Mass | 237.153624 g/mol |
| CAS Number | 1227068-65-6 |
| ChemSpider ID | 30803343 |
The compound features a 5,6-dihydropyridin-2(1H)-one core structure with an N-methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 4-position . This unique structural arrangement contributes to its reactivity profile and synthetic utility.
Alternative Nomenclature
Due to its complex structure, this compound is represented by various systematic names in chemical databases and literature. These alternative names facilitate proper identification across different chemical cataloging systems.
Table 2: Alternative Names and Identifiers
| Alternative Names | Identifier Type |
|---|---|
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-2(1H)-pyridinone | ACD/IUPAC Name |
| 2(1H)-Pyridinone, 5,6-dihydro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | ACD/Index Name |
| 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,5,6-tetrahydropyridin-2-one | Synonym |
| MFCD26400817 | MDL Number |
These alternative names reflect different approaches to naming the compound according to various chemical nomenclature systems and highlight its structural characteristics from different perspectives .
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by two functional groups:
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The boronic acid pinacol ester group at the 4-position, which serves as a reactive handle for cross-coupling reactions
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The partially saturated pyridinone ring, which introduces specific electronic properties and potential sites for further functionalization
The boronic acid pinacol ester moiety is particularly significant as it enables Suzuki-Miyaura cross-coupling reactions, allowing for carbon-carbon bond formation with aryl or vinyl halides in the presence of appropriate catalysts . This reactivity makes the compound a valuable building block in organic synthesis.
Synthetic Applications
Role in Cross-Coupling Reactions
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one serves as an important coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming carbon-carbon bonds between unsaturated organic compounds.
Several documented reaction protocols demonstrate its synthetic utility:
Table 3: Representative Cross-Coupling Reaction Conditions
| Catalytic System | Base | Solvent | Temperature | Duration | Application |
|---|---|---|---|---|---|
| PdCl₂(dppf), dppf | K₂CO₃ | DMF | 80°C | 16h | Coupling with aminobromobenzotrifluorides |
| Pd(PPh₃)₄ | K₂CO₃ | DME/EtOH (4:1) | 90°C | 2h | Synthesis of phthalazine derivatives |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80°C | 3h | Production of trifluoromethoxyphenylamine derivatives |
These reaction conditions illustrate the versatility of this compound in forming bonds with various partners, including heterocycles and functionalized aromatics .
Synthesis of the Compound
The synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one typically involves the borylation of a suitable pyridinone precursor. One documented synthetic route involves:
"A mixture of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate, 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, potassium acetate, PdCl₂(dppf) and dppf in dioxane was degassed by consecutively flushing and evacuating with nitrogen 3 times. The mixture was stirred at 80°C under nitrogen for 15 h."
This synthetic approach utilizes a palladium-catalyzed borylation of a triflate intermediate, which is a common strategy for introducing boronic acid pinacol ester groups onto heterocyclic scaffolds.
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Relevance
The partially saturated pyridinone core present in 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one is a privileged scaffold in medicinal chemistry. This structural motif appears in various bioactive compounds, and the ability to selectively functionalize the 4-position through cross-coupling reactions makes this compound particularly valuable in drug discovery efforts.
Several pharmaceutical applications have been documented:
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Synthesis of aminophenyl derivatives with potential biological activity
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Production of phthalazine-containing compounds that may have medicinal properties
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Preparation of functionalized heterocycles that serve as intermediates in drug synthesis
For example, the compound has been utilized in the synthesis of "N-cyclopropyl-4-methyl-3-(1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phthalazin-6-yl)benzamide," which represents a complex molecular architecture with potential pharmacological significance .
Materials Science Applications
In materials science, boronic acid pinacol esters like 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one can serve as building blocks for constructing advanced materials with specific properties. The ability to form carbon-carbon bonds through cross-coupling reactions enables the synthesis of:
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Conjugated polymers with potential applications in organic electronics
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Functionalized materials with unique optical properties
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Structures with specific molecular recognition capabilities
Analytical Characterization
Spectroscopic Identification
The structural confirmation of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one typically relies on various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide essential information about the hydrogen and carbon environments in the molecule. The characteristic signals from the pinacol methyl groups (typically around δ 1.2-1.3 ppm in ¹H NMR) and the pyridinone ring are diagnostic features.
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Mass Spectrometry: The compound shows a characteristic molecular ion peak at m/z 224 (M+H)⁺ in electrospray ionization mass spectrometry (ESI-MS) .
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Infrared Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the carbonyl group of the pyridinone ring and the B-O bonds of the boronic acid pinacol ester.
Structural Representation
The structural representation of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one can be described using various chemical identifiers:
Table 4: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h6-8H,1-5H3 |
| Standard InChIKey | AVJRGCKNVZTWQH-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(C=C2)C |
These structural identifiers provide unique representations of the compound's molecular structure that are machine-readable and universally recognized .
Research Findings and Future Perspectives
Current Research Developments
Recent research involving 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one has focused on:
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Expanding its application in diverse cross-coupling reactions
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Exploring its potential in the synthesis of biologically active compounds
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Developing more efficient synthetic routes for its preparation
In one notable application, the compound was utilized in the synthesis of "5-(l-Methyl-l,2,3,6-tetrahydro-pyridin-4-yl)-2-trifluoromethoxy-phenylamine" with a 65% yield, demonstrating its effectiveness as a coupling partner in palladium-catalyzed reactions .
Future Research Directions
Future research involving this compound may explore:
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Development of stereoselective cross-coupling methodologies
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Application in the synthesis of natural product analogues
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Incorporation into functional materials with specific physical properties
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Investigation of new catalytic systems to enhance its reactivity and selectivity
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